5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride
Overview
Description
5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride, also known as AMBD, is an organic compound that is used in scientific research as a reagent and a synthetic intermediate. It is a white, crystalline solid that is soluble in water and organic solvents. AMBD is used in a variety of applications, including biochemical and physiological research, drug synthesis, and analytical chemistry.
Scientific Research Applications
Synthesis and Biological Activity
- Antineoplastic and Antifilarial Agents : Methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant growth inhibition in L1210 cells and mitotic spindle poisoning, indicating potential as antineoplastic agents. Some compounds showed significant in vivo antifilarial activity against various adult worms in experimentally infected jirds (Ram et al., 1992).
Chemical Properties and Reactions
- Aminomethylation Reactions : Studies on aminomethylation of related compounds, such as 2-amino-5,5-bis(hydroxymethyl)-1,3-thiazol-4(5H)-one, reveal insights into the chemical behavior and potential reactions involving 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Ramsh et al., 2006).
- N-aminomethylation Efficiency : Research into heterophase N-aminomethylation of 5-arylidenepseudothiohydantoins offers insights into the efficiency and mechanisms of N-aminomethylation, which may be applicable to 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Ramsh et al., 2006).
Synthesis and Structural Studies
- Amino Amide Salts Synthesis : Synthesis of amino amide salts from 2-(aminomethyl)benzimidazole, including structural studies through X-ray diffraction and NMR, provides a framework for understanding the properties of related compounds like 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride (Avila-Montiel et al., 2015).
Molecular and Electronic Structure Investigation
- Structure Analysis : Investigating the molecular and electronic structure of related compounds provides insights into the structural and electronic characteristics of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride. Studies on molecules like 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine help in understanding the conformational flexibility and electronic transitions of such compounds (Özdemir et al., 2009).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitor : Benzimidazole derivatives, including 2-aminomethyl benzimidazole, have been found effective as inhibitors for mild steel corrosion in acidic media. This indicates potential applications of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride in corrosion prevention (Tang et al., 2013).
properties
IUPAC Name |
6-(aminomethyl)-1H-benzimidazol-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;;/h1-3H,4,9H2,(H3,10,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRCBXPYBBGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NC(=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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